![molecular formula C20H18Cl2N2O B3037007 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone CAS No. 400736-56-3](/img/structure/B3037007.png)
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Overview
Description
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone (DCMEP) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a pyridine ring and two chlorine atoms attached to a benzyl group. DCMEP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Complex Organic Compounds in Drug Discovery
Organic compounds featuring intricate structures, such as pyridinone derivatives, play a crucial role in medicinal chemistry and drug discovery. These compounds often serve as key scaffolds or functional groups in the development of pharmaceutical agents. For example, pyrrolidine derivatives, recognized for their versatility, have been extensively studied for their potential in treating various human diseases due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules (Giovanna Li Petri et al., 2021).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of complex organic compounds, including ethers and esters found in pharmaceuticals and personal care products, have been subjects of considerable research. Studies on compounds like parabens and ethyl tert-butyl ether (ETBE) have shed light on their persistence and biodegradability in aquatic environments, providing critical insights into their potential environmental impacts (Camille Haman et al., 2015), (S. Thornton et al., 2020).
Role in Synthesis of Heterocycles
The synthesis of heterocyclic compounds is a key area of interest in organic chemistry, with complex organic molecules serving as precursors or intermediates. The versatility of certain core structures, such as dicyanomethylene derivatives, facilitates the creation of a wide range of heterocycles, highlighting the importance of these compounds in synthetic organic chemistry (M. A. Gomaa & H. Ali, 2020).
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(2-pyridin-2-ylethyl)pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O/c1-14-16(13-17-18(21)6-4-7-19(17)22)20(25)9-12-24(14)11-8-15-5-2-3-10-23-15/h2-7,9-10,12H,8,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCYVROYFOHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CC=CC=N2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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